molecular formula C17H16ClFN2O2 B2523361 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide CAS No. 1436162-82-1

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide

Cat. No.: B2523361
CAS No.: 1436162-82-1
M. Wt: 334.78
InChI Key: OALGVNVXOCJEQP-UHFFFAOYSA-N
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Description

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide is a complex organic compound that features a pyridine ring substituted with a chloro group and a carboxamide group, as well as an oxan-4-yl group attached to a fluorophenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the fluorophenyl oxane intermediate. This intermediate is then reacted with a pyridine derivative under specific conditions to introduce the chloro and carboxamide groups. Common reagents used in these reactions include halogenating agents, amides, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove certain substituents or to convert the compound into a different oxidation state.

    Substitution: The chloro and fluorophenyl groups can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups like amines or ethers.

Scientific Research Applications

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in the study of biological pathways and as a potential lead compound in drug discovery.

    Industry: The compound can be used in the production of agrochemicals, materials science, and as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to the modulation of biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

  • 2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide
  • 3-Chloro-4-fluorophenylboronic acid
  • Fluorinated pyridines

Uniqueness

2-Chloro-N-[4-(3-fluorophenyl)oxan-4-YL]pyridine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-chloro-N-[4-(3-fluorophenyl)oxan-4-yl]pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16ClFN2O2/c18-15-10-12(4-7-20-15)16(22)21-17(5-8-23-9-6-17)13-2-1-3-14(19)11-13/h1-4,7,10-11H,5-6,8-9H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OALGVNVXOCJEQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC(=CC=C2)F)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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